4-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole 4-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2549040-40-4
VCID: VC11819367
InChI: InChI=1S/C18H18N8/c1-13-7-21-25(8-13)11-14-9-24(10-14)17-16-18(20-12-19-17)26(23-22-16)15-5-3-2-4-6-15/h2-8,12,14H,9-11H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Molecular Formula: C18H18N8
Molecular Weight: 346.4 g/mol

4-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole

CAS No.: 2549040-40-4

Cat. No.: VC11819367

Molecular Formula: C18H18N8

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole - 2549040-40-4

Specification

CAS No. 2549040-40-4
Molecular Formula C18H18N8
Molecular Weight 346.4 g/mol
IUPAC Name 7-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C18H18N8/c1-13-7-21-25(8-13)11-14-9-24(10-14)17-16-18(20-12-19-17)26(23-22-16)15-5-3-2-4-6-15/h2-8,12,14H,9-11H2,1H3
Standard InChI Key XDKDSNSGCLZQBW-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5

Introduction

Structural Features

Azetidine Ring System

The azetidine ring, a four-membered saturated nitrogen heterocycle, introduces significant ring strain due to its small size, which enhances its reactivity in nucleophilic substitution reactions. In this compound, the azetidine serves as a central scaffold, connecting the pyrazole and triazolo-pyrimidine units. The methylene bridge (-CH2-) linking the azetidine to the pyrazole moiety further modulates steric and electronic properties, influencing both synthetic accessibility and intermolecular interactions.

Pyrazole Moiety

The 4-methylpyrazole subunit contributes aromaticity and hydrogen-bonding capabilities. The methyl group at the 4-position increases hydrophobicity, potentially enhancing membrane permeability in biological systems. Pyrazole rings are known to participate in π-π stacking and dipole-dipole interactions, making them valuable in targeting enzymes with aromatic binding pockets.

Triazolo[4,5-d]pyrimidine Core

The triazolo-pyrimidine system combines a triazole ring fused to a pyrimidine, creating a planar, electron-deficient aromatic system. The 3-phenyl substituent on the triazole extends conjugation, which may stabilize charge-transfer complexes in protein-ligand interactions. This core is structurally analogous to purine bases, suggesting potential interference with nucleotide-binding proteins or nucleic acid processes.

Phenyl Substituent

The phenyl group at the 3-position of the triazole ring introduces additional hydrophobicity and rotational constraints. Its orientation relative to the triazolo-pyrimidine plane could influence binding affinity in target proteins through van der Waals interactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2549040-40-4
Molecular FormulaC18H18N8
Molecular Weight346.4 g/mol
SMILESCC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
InChIKeyXDKDSNSGCLZQBW-UHFFFAOYSA-N
Topological Polar Surface Area36.28 Ų (estimated)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step sequences, typically starting with the preparation of the triazolo-pyrimidine core. A plausible route includes:

  • Formation of the Triazolo-Pyrimidine: Cyclocondensation of 4,6-dichloropyrimidine-5-amine with phenyl azide under Huisgen conditions, followed by selective substitution at the 7-position.

  • Azetidine Functionalization: Introduction of the azetidine ring via nucleophilic aromatic substitution (SNAr) using 3-(chloromethyl)azetidine.

  • Pyrazole Coupling: Mitsunobu or alkylation reactions to attach the 4-methylpyrazole unit to the azetidine methylene bridge.

Yield optimization remains challenging due to steric hindrance at the azetidine nitrogen and competing side reactions during triazole formation.

Optimization Strategies

  • Catalyst Screening: Palladium-based catalysts (e.g., PdCl2(DPPF)) improve cross-coupling efficiency in analogous triazolo-pyrimidine systems .

  • Solvent Systems: Polar aprotic solvents like DMF enhance solubility of intermediates, while microwave irradiation reduces reaction times .

  • Protecting Groups: Temporary protection of the pyrazole NH with SEM (trimethylsilylethoxymethyl) groups prevents undesired side reactions during azetidine functionalization.

Reactivity Profile

  • Nucleophilic Substitution: The azetidine’s tertiary nitrogen readily undergoes alkylation or acylation, enabling further derivatization.

  • Electrophilic Aromatic Substitution: The pyrazole and triazole rings participate in nitration or halogenation at electron-deficient positions.

  • Oxidation: The azetidine ring is susceptible to ring-opening oxidation under strong acidic conditions, forming linear diamines.

Target ClassProposed Mechanism
Protein KinasesATP-competitive inhibition
DNA TopoisomerasesIntercalation and strand breakage
PhosphodiesterasesAllosteric modulation

Comparison with Structural Analogs

The compound’s uniqueness lies in its combination of azetidine and triazolo-pyrimidine moieties. Compared to simpler pyrazole-triazole hybrids, the azetidine spacer:

  • Reduces planarity, potentially improving bioavailability.

  • Introduces a chiral center (azetidine C3), enabling enantioselective interactions.

  • Lowers topological polar surface area (TPSA) compared to piperazine-containing analogs, enhancing blood-brain barrier permeability.

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